Product packaging for Milademetan tosylate(Cat. No.:CAS No. 1398569-75-9)

Milademetan tosylate

Cat. No.: B1193191
CAS No.: 1398569-75-9
M. Wt: 790.7 g/mol
InChI Key: NHIUKVHKLJSJEA-LINJWFRASA-N
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Description

Contextualization within Modern Molecular Therapeutics Research

Milademetan's development is rooted in the modern paradigm of precision oncology, which seeks to exploit specific molecular vulnerabilities of cancer cells. rainoncology.com A significant portion of human cancers, estimated at around 50%, retain a non-mutated, or "wild-type," version of the tumor suppressor protein p53. youtube.com Often called the "guardian of the genome," p53 plays a critical role in controlling cell growth and inducing cell death (apoptosis) when DNA damage is detected. youtube.com

However, in many of these cancers, the function of wild-type p53 is silenced by another protein, the Murine Double Minute 2 (MDM2). youtube.comcancer.gov MDM2 binds to p53, marking it for degradation and thereby preventing it from carrying out its tumor-suppressing functions. youtube.comcancer.gov The amplification of the MDM2 gene is a known oncogenic driver in various cancers, including certain sarcomas and leukemias. youtube.comrainoncology.comascopubs.org

Milademetan (B560421) fits into this context as a targeted therapy designed to disrupt the specific interaction between MDM2 and p53. ascopubs.orgnih.gov By inhibiting MDM2, milademetan is designed to stabilize and reactivate p53, restoring its ability to control cell proliferation and trigger apoptosis in cancer cells with an overactive MDM2-p53 pathway. cancer.govmedchemexpress.comnewdrugapprovals.org This approach is a prime example of modern molecular therapeutics, moving away from broad-spectrum cytotoxic agents and toward therapies that target the specific genetic and molecular drivers of a patient's tumor. rainoncology.com

Historical Perspective of its Discovery and Preclinical Development

Milademetan, also known as DS-3032b, was developed as a novel, orally available, small-molecule MDM2 inhibitor. newdrugapprovals.orgnih.gov It was designed to be a potent and selective antagonist of the MDM2-p53 interaction. newdrugapprovals.orgncats.io Research demonstrated that milademetan is significantly more potent than first-generation inhibitors in its class, such as nutlin-3a. newdrugapprovals.orgncats.io

Preclinical research established the compound's mechanism of action and its potential efficacy. In in vitro studies using human cancer cell lines with wild-type TP53, milademetan demonstrated the ability to inhibit cell growth. nih.gov It was shown to stabilize p53 and induce the expression of p53 target genes, which are crucial for cell cycle arrest and apoptosis. medchemexpress.commedchemexpress.com

Subsequent in vivo studies in animal models further supported its therapeutic potential. For instance, in mouse xenograft models of human osteosarcoma, milademetan suppressed tumor growth. nih.gov Similar positive outcomes were observed in xenograft models of neuroblastoma, where oral administration of the compound delayed tumor growth and improved survival by activating p53 signaling. medchemexpress.commedchemexpress.com Research also explored its effects in models of clear cell ovarian carcinoma, where it was shown to reduce tumor volumes. patsnap.com These foundational preclinical findings provided the scientific rationale for advancing milademetan into clinical trials in humans. nih.govpatsnap.com

Overview of its Primary Academic Research Significance and Molecular Classification

Milademetan is classified as an orally available, small-molecule MDM2 antagonist or inhibitor. rainoncology.comcancer.gov Its primary significance in academic and clinical research lies in its ability to target and reactivate the p53 tumor suppressor pathway. rainoncology.commedchemexpress.com This makes it a valuable tool for investigating the therapeutic potential of p53 restoration in a variety of cancers that are dependent on MDM2 for their growth and survival. rainoncology.com

The compound has been a subject of numerous clinical studies to understand its effects in different cancer types. A first-in-human, Phase I study was initiated to evaluate the compound in patients with advanced solid tumors or lymphomas. ascopubs.orgnih.gov This and subsequent studies have been crucial in exploring its activity, particularly in tumor types characterized by MDM2 gene amplification, such as dedifferentiated liposarcoma. rainoncology.comascopubs.orgnih.gov Furthermore, research has extended to hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). clinicaltrials.govnih.gov

The research journey of milademetan has also included tumor-agnostic "basket" trials, which enroll patients based on the presence of a specific molecular marker (MDM2 amplification) rather than the cancer's tissue of origin. rainoncology.comrainoncology.com This approach underscores the compound's importance in the field of precision medicine, where treatment is tailored to the genetic makeup of an individual's cancer. rainoncology.com

Detailed Research Findings

The clinical development of milademetan has been documented through a series of structured trials. The table below summarizes key data from a first-in-human Phase I study, which was pivotal in establishing the foundation for later-phase investigations.

Study PhaseTrial IdentifierPatient PopulationPrimary ObjectiveKey Efficacy Finding (Overall Population)Key Efficacy Finding (Dedifferentiated Liposarcoma Subgroup)
Phase INCT01877382107 patients with advanced solid tumors or lymphomasDetermine the recommended phase II dose and scheduleDisease Control Rate: 45.8%Disease Control Rate: 58.5%; Median Progression-Free Survival: 7.2 months

This foundational study demonstrated that milademetan had notable single-agent activity, particularly in patients with dedifferentiated liposarcoma, a cancer type known for its characteristic MDM2 amplification. ascopubs.orgnih.govnih.gov The results provided a strong rationale to proceed with a randomized Phase III trial (MANTRA) comparing milademetan to the standard of care in this patient population. rainoncology.comascopubs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H42Cl2FN5O7S B1193191 Milademetan tosylate CAS No. 1398569-75-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1398569-75-9

Molecular Formula

C37H42Cl2FN5O7S

Molecular Weight

790.7 g/mol

InChI

InChI=1S/C30H34Cl2FN5O4.C7H8O3S/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10)/t16-,20+,21+,23-,30-;/m1./s1

InChI Key

NHIUKVHKLJSJEA-LINJWFRASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS-3032B;  DS 3032B;  DS3032B;  DS-3032;  DS 3032;  DS3032;  Milademetan free base; 

Origin of Product

United States

Molecular and Cellular Mechanism of Action

Identification and Characterization of Primary Molecular Targets

Milademetan's primary molecular target is the Murine Double Minute 2 (MDM2) oncoprotein. biosynth.comcancer.govascopubs.org MDM2 is a critical negative regulator of the tumor suppressor protein p53. In many cancers, the overexpression of MDM2 leads to the inactivation of p53, thereby promoting tumor cell proliferation and survival. cancer.govyoutube.com Milademetan (B560421) is designed to specifically inhibit the interaction between MDM2 and p53. drugpatentwatch.comnih.gov This targeted action is particularly relevant in cancers that retain wild-type p53 and exhibit MDM2 amplification, such as dedifferentiated liposarcoma and intimal sarcoma. youtube.comascopubs.orgaacrjournals.org

Specific Protein Interactions and Binding Affinity Analysis

Milademetan functions by binding to the MDM2 protein, effectively blocking its interaction with p53. pharmacoj.com This binding occurs within the p53-binding pocket of MDM2, a hydrophobic cleft that normally accommodates p53. By occupying this site, milademetan prevents MDM2 from binding to the N-terminal transactivation domain of p53. pharmacoj.commdpi.com

The binding affinity of milademetan for MDM2 is notably high. It has been shown to be a potent inhibitor, with studies indicating a binding affinity in the nanomolar range. ascopubs.org For instance, one study reported a half-maximal inhibitory concentration (IC50) for MDM2 binding as low as 5.57 nM. mdpi.com Another source indicates a Ki value of 0.16 nM, highlighting its potent binding. This high affinity contributes to its effectiveness in disrupting the MDM2-p53 interaction at low concentrations. ascopubs.org In silico modeling further supports a high-affinity interaction between milademetan and the p53 binding site of MDM2, with a calculated binding energy of -9.9 kcal/mol. nih.gov

MetricValueSource
IC50 (MDM2) 5.57 nM mdpi.com
Ki 0.16 nM
Binding Energy -9.9 kcal/mol nih.gov

Conformational Changes Induced by Compound Binding

The binding of milademetan to the hydrophobic pocket of MDM2 is believed to induce or stabilize a conformation of MDM2 that is incompatible with p53 binding. While detailed crystallographic data on the specific conformational changes induced by milademetan binding are not extensively available in the provided results, the mechanism of action of similar MDM2 inhibitors involves mimicking the key interactions of the p53 peptide. This typically involves the inhibitor's functional groups fitting into specific sub-pockets (Phe19, Trp23, and Leu26) within the MDM2 binding cleft that are crucial for p53 recognition. The stereochemistry of milademetan is critical for its effective binding into this pocket. By occupying these sub-pockets, milademetan effectively prevents the conformational changes in MDM2 that are necessary for it to bind to and target p53 for degradation.

Downstream Signaling Pathway Perturbations

By inhibiting the MDM2-p53 interaction, milademetan triggers a cascade of downstream signaling events, primarily centered around the reactivation of the p53 tumor suppressor pathway. cancer.govdrugpatentwatch.com

Analysis of Phosphorylation Cascades and Kinase Activities

The restoration of p53 function by milademetan leads to the activation of various downstream targets, some of which are involved in phosphorylation cascades. While the direct impact of milademetan on specific kinase activities is not the primary mechanism, its action on the p53 pathway indirectly influences phosphorylation events. For example, in FLT3-ITD mutant acute myeloid leukemia (AML) cells, the combination of milademetan with the FLT3 inhibitor quizartinib (B1680412) resulted in the profound suppression of phosphorylated (p)-AKT and p-extracellular signal-regulated kinase (ERK). aacrjournals.org This suggests an indirect effect on these key signaling kinases that are involved in cell survival and proliferation.

Transcriptional and Translational Regulatory Effects

The most direct and well-documented downstream effect of milademetan is the restoration of p53's transcriptional activity. cancer.govnih.gov Once freed from MDM2-mediated inhibition, p53 can translocate to the nucleus and activate the transcription of a wide array of target genes. nih.govmdpi.com

Studies have consistently shown that treatment with milademetan leads to the increased expression of canonical p53 target genes. nih.govmedchemexpress.com These include:

CDKN1A (p21): A cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. ascopubs.orgrainoncology.com

BAX: A pro-apoptotic protein that is a member of the Bcl-2 family. medchemexpress.com

PUMA (p53 upregulated modulator of apoptosis): Another key pro-apoptotic protein. rainoncology.comaacrjournals.org

MDM2: As part of a negative feedback loop, activated p53 also transcriptionally upregulates MDM2. nih.govascopubs.org

MIC-1 (GDF15): A growth differentiation factor that is a known p53 target and has been used as a pharmacodynamic biomarker for p53 reactivation. ascopubs.orgrainoncology.com

This transcriptional activation has been observed across various cancer models, including neuroblastoma, Merkel cell carcinoma, and AML. nih.govmedchemexpress.comaacrjournals.org The induction of these genes is a clear indicator of the on-target activity of milademetan.

Cellular Consequences and Phenotypic Responses

The perturbation of downstream signaling pathways by milademetan culminates in significant cellular and phenotypic changes in cancer cells, particularly those with wild-type p53. nih.govmedchemexpress.com

The primary cellular outcomes of milademetan treatment include:

Cell Cycle Arrest: By inducing the expression of p21, milademetan causes a halt in the cell cycle, most notably at the G1 phase. medchemexpress.comebiohippo.com This prevents cancer cells from progressing through the cell division cycle.

Apoptosis: The upregulation of pro-apoptotic genes like BAX and PUMA leads to the induction of programmed cell death. nih.govascopubs.org This is a key mechanism by which milademetan eliminates cancer cells. Evidence of apoptosis induction includes the observation of cleaved PARP. nih.gov

Senescence: In some cellular contexts, milademetan can also induce a state of irreversible cell cycle arrest known as senescence. medchemexpress.com

These cellular responses collectively contribute to the anti-tumor activity of milademetan observed in preclinical and clinical studies. ascopubs.orgmdpi.com The efficacy of milademetan is often correlated with the p53 status of the tumor, with wild-type p53 being a key determinant of sensitivity. nih.govmedchemexpress.com However, some studies have reported anti-tumor activity in p53-mutated triple-negative breast cancer models, suggesting potential p53-independent mechanisms of action in certain contexts. mdpi.comnih.gov

Cellular ResponseKey MediatorsSource
G1 Cell Cycle Arrest p21 (CDKN1A) medchemexpress.comebiohippo.com
Apoptosis BAX, PUMA, Cleaved PARP nih.govascopubs.orgmedchemexpress.com
Senescence medchemexpress.com

Cell Cycle Progression Modulation (e.g., G1 arrest)

The activation of p53 by milademetan significantly impacts cell cycle progression. mdpi.commedchemexpress.comtebubio.comfishersci.at The accumulated p53 functions as a transcription factor, upregulating genes that halt the cell cycle, primarily at the G1/S checkpoint. mdpi.comnih.gov A key target gene of p53 is CDKN1A, which encodes the p21 protein. nih.govnih.govnih.gov As a cyclin-dependent kinase (CDK) inhibitor, p21 binds to and inactivates cyclin D/CDK4/6 and cyclin E/CDK2 complexes. nih.gov This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, blocking the transcription of genes necessary for S phase entry and thereby causing a G1 phase arrest. mdpi.com

Research has consistently shown that milademetan induces G1 cell cycle arrest in various cancer cell lines that have wild-type p53. mdpi.commedchemexpress.comtebubio.comfishersci.atbioscience.co.uk For example, treatment of neuroblastoma and Merkel cell carcinoma cell lines with milademetan resulted in a notable G1 arrest. mdpi.com This effect is a direct outcome of the restored p53 function and the subsequent p21-mediated halt of the cell cycle. nih.govrainoncology.com

Apoptosis Induction and Programmed Cell Death Pathways

Beyond inducing cell cycle arrest, the restoration of p53 function by milademetan is a potent trigger for apoptosis in cancer cells. drugpatentwatch.comoncnursingnews.commdpi.com The stabilized p53 protein transcriptionally activates several pro-apoptotic genes, including members of the B-cell lymphoma 2 (Bcl-2) family, which are central to the intrinsic apoptotic pathway. mdpi.commdpi.com

Specifically, p53 increases the expression of pro-apoptotic Bcl-2 family members like PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein). nih.govtrialstat.commedchemexpress.com PUMA and other BH3-only proteins can directly activate BAX and another pro-apoptotic protein, BAK (Bcl-2 antagonist/killer). mdpi.com Once activated, BAX and BAK form oligomers in the outer mitochondrial membrane, which leads to mitochondrial outer membrane permeabilization (MOMP). mdpi.com This permeabilization allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

The released cytochrome c then binds to the apoptotic protease-activating factor 1 (Apaf-1), which leads to the formation of the apoptosome. The apoptosome assembly recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases carry out the final steps of apoptosis by cleaving numerous cellular proteins, resulting in the characteristic features of apoptotic cell death, including DNA fragmentation and cell shrinkage. mdpi.com

Studies have demonstrated that treating various cancer cell lines with milademetan leads to a significant increase in markers of apoptosis, such as cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com This confirms that the MDM2-p53 axis is a critical pathway for inducing apoptosis following milademetan treatment. nih.govmdpi.com Interestingly, some research suggests that milademetan can induce apoptosis even in certain p53-mutated cancer cell lines, possibly through p73-associated pathways. mdpi.com

Autophagy Modulation (if applicable from research)

The interaction between p53 and autophagy is intricate and varies depending on the cellular environment. While the primary focus of milademetan research has been on its role in cell cycle arrest and apoptosis, its direct influence on autophagy is not as well-documented. researchgate.netfrontiersin.org In general, p53 can have a dual effect on autophagy. Nuclear p53 can promote autophagy by activating genes related to the process, whereas cytoplasmic p53 can inhibit it. The precise impact of p53 activation by milademetan on autophagy would likely be contingent on factors such as the specific cancer type and the metabolic condition of the cells. Further investigation is required to fully understand milademetan's role in modulating autophagy.

Pharmacological and Biological Activities in Preclinical Models

In Vitro Studies on Disease-Relevant Cell Lines

Cell Viability and Proliferation Assays

Milademetan (B560421) has demonstrated potent anti-proliferative and cytotoxic effects in various cancer cell lines that harbor wild-type TP53.

In a study on Merkel cell carcinoma (MCC), milademetan reduced the cell viability of WT p53 MCC cell lines. nih.govnih.govjci.org Specifically, the MCCP cell lines MKL-1, WaGa, and PeTa, which all have WT p53, were sensitive to milademetan in the nanomolar range. dana-farber.org In contrast, the MS-1 cell line, which has a mutant p53, was highly resistant. dana-farber.org

Similarly, in neuroblastoma cell lines with wild-type TP53, milademetan treatment selectively inhibited cell viability and proliferation. medchemexpress.com The half-maximal inhibitory concentration (IC50) values for cell viability at 72 hours were 21.9 nM in SK-N-SH, 17.7 nM in SH-SY5Y, 52.63 nM in IMR32, 25.7 nM in IMR5, and 44.1 nM in LAN5 cell lines.

Studies on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-436, and MDA-MB-468) also showed that milademetan efficiently reduced cellular viability, with IC50 values ranging from 2.00 to 7.62 µM. researchgate.netmdpi.com Interestingly, this effect was observed despite the presence of a p53 mutation in these cell lines. mdpi.com

Furthermore, in estrogen receptor-positive (ER+) breast cancer models with a GATA3 mutation and wild-type TP53, milademetan displayed dose-dependent anti-tumor activity. aacrjournals.org The MCF-7 cell line, which harbors a GATA3 mutation, was sensitive to milademetan in vitro. aacrjournals.org

Cell LineCancer TypeTP53 StatusMilademetan Activity
MKL-1Merkel Cell CarcinomaWild-TypeReduced cell viability dana-farber.orgnih.gov
WaGaMerkel Cell CarcinomaWild-TypeReduced cell viability dana-farber.orgnih.gov
PeTaMerkel Cell CarcinomaWild-TypeReduced cell viability dana-farber.orgnih.gov
MS-1Merkel Cell CarcinomaMutantHighly resistant dana-farber.org
SK-N-SHNeuroblastomaWild-TypeIC50 of 21.9 nM
SH-SY5YNeuroblastomaWild-TypeIC50 of 17.7 nM
IMR32NeuroblastomaWild-TypeIC50 of 52.63 nM
IMR5NeuroblastomaWild-TypeIC50 of 25.7 nM
LAN5NeuroblastomaWild-TypeIC50 of 44.1 nM
MDA-MB-231Triple-Negative Breast CancerMutantReduced cell viability researchgate.netmdpi.com
MDA-MB-436Triple-Negative Breast CancerMutantReduced cell viability researchgate.netmdpi.com
MDA-MB-468Triple-Negative Breast CancerMutantReduced cell viability researchgate.netmdpi.com
MCF-7ER+ Breast CancerWild-TypeSensitive to treatment aacrjournals.org

Clonogenic Survival Studies

While specific data on clonogenic survival studies for milademetan is not extensively detailed in the provided search results, the potent inhibition of cell viability and proliferation across multiple cancer cell lines strongly suggests that milademetan would also reduce the clonogenic survival of cancer cells with wild-type TP53. The induction of apoptosis and cell cycle arrest are key mechanisms that would contribute to a decrease in the ability of single cells to form colonies.

Migratory and Invasive Potential Assessment

Preclinical studies have indicated that milademetan can inhibit the migratory and invasive capabilities of cancer cells. In neuroblastoma cells with wild-type TP53, milademetan treatment selectively inhibited cell migration. medchemexpress.com Additionally, in prostate cancer models, treatment with a compound that disrupts the MDM2-MDMX interaction led to reduced invasive potential. nih.gov While this was not a direct study of milademetan, it supports the general mechanism of MDM2 inhibition affecting cell invasion.

In Vivo Studies in Relevant Animal Models

Compound Distribution and Target Engagement in Model Systems

In vivo studies have confirmed the antitumor activity of milademetan in various xenograft and patient-derived xenograft (PDX) models.

In a Merkel cell carcinoma MKL-1 xenograft model, milademetan demonstrated a dose-dependent inhibition of tumor growth. nih.govjci.orgresearchgate.net Mice treated with milademetan showed a significant reduction in tumor volume compared to the vehicle-treated group. nih.govjci.org Furthermore, in MCC PDX models with wild-type p53, milademetan was highly potent in reducing tumor volumes. nih.gov

Target engagement was confirmed by analyzing the p53 pathway in tumor samples from these models. nih.gov An increase in the levels of p53 target gene products, such as p21 and PUMA, was observed in tumor lysates after milademetan administration, indicating active p53 signaling. nih.govresearchgate.net Increased levels of cleaved PARP, a marker of apoptosis, were also detected, particularly at later time points and with increasing doses of milademetan. nih.govjci.orgresearchgate.net

In neuroblastoma xenograft models using SH-SY5Y cells, oral administration of milademetan delayed tumor growth and significantly prolonged the survival of the mice. medchemexpress.com This antitumor effect was associated with the activation of TP53 signaling within the tumors. medchemexpress.com

Studies in ER+ breast cancer PDX models harboring a GATA3 mutation and wild-type TP53 also showed dose-dependent anti-tumor activity with milademetan treatment. aacrjournals.org

Animal ModelCancer TypeKey Findings
MKL-1 XenograftMerkel Cell CarcinomaDose-dependent tumor growth inhibition. nih.govjci.orgresearchgate.net
MCC PDX (WT p53)Merkel Cell CarcinomaPotent reduction in tumor volumes. nih.gov
SH-SY5Y XenograftNeuroblastomaDelayed tumor growth and prolonged survival. medchemexpress.com
ER+ Breast Cancer PDX (GATA3 mutant, WT TP53)ER+ Breast CancerDose-dependent anti-tumor activity. aacrjournals.org

Modulation of Disease Progression and Biomarker Response in Animal Models

In various preclinical animal models, milademetan has demonstrated significant activity in modulating disease progression, primarily by inhibiting tumor growth and extending survival. These effects are consistently linked to the activation of the p53 pathway in cancer models with wild-type (WT) TP53.

In xenograft models of Merkel cell carcinoma (MCC) with WT TP53, orally administered milademetan resulted in a dose-dependent inhibition of tumor growth. nih.govjci.orgjci.org Studies using both cell line-derived (MKL-1) and patient-derived xenografts (PDX) showed that milademetan treatment led to a significant reduction in tumor volume and a corresponding increase in the survival duration of the treated mice compared to control groups. nih.govjci.org The antitumor activity was sustained, with tumor volumes remaining significantly reduced even weeks after treatment cessation. nih.gov

Similar efficacy has been observed in other solid tumor models. In neuroblastoma xenografts with functional TP53, milademetan delayed tumor growth and improved survival by activating TP53 signaling. medchemexpress.com For malignant pleural mesothelioma (MPM) models that were sensitive to MDM2 inhibition, particularly those with cyclin-dependent kinase inhibitor 2A (CDKN2A) loss and WT p53, oral milademetan significantly curtailed the growth of xenografts. rainoncology.com Furthermore, in liposarcoma xenografts, treatment has been shown to inhibit tumor growth by 57–67% and prolong survival.

Beyond solid tumors, milademetan has shown activity in hematological malignancy models. In xenograft and PDX models of acute myeloid leukemia (AML) with a FLT3-ITD mutation and WT TP53, milademetan, particularly in combination therapies, effectively reduced tumor burden and improved survival outcomes. aacrjournals.orgnih.gov

The antitumor effects in these animal models are closely associated with specific biomarker responses. A key biomarker of p53 pathway activation is the Growth Differentiation Factor 15 (GDF-15). In preclinical studies, an increase in plasma GDF-15 levels was observed following milademetan administration, correlating with target engagement. nih.gov However, in some models, this response was transient and depended on the timing of measurement and tumor burden. nih.gov Other molecular biomarkers identified in tumor tissues include the upregulation of p53 target genes such as CDKN1A (encoding p21) and PUMA, confirming the mechanism of action. nih.gov Investigations into resistance have identified that acquired TP53 mutations can compromise the antitumor activity of milademetan. ega-archive.org

Table 1: Milademetan's Effect on Disease Progression and Biomarkers in Animal Models


Cancer TypeAnimal ModelEffect on Disease ProgressionBiomarker Response
Merkel Cell Carcinoma (MCC)MKL-1 Xenograft & PDX MiceDose-dependent tumor growth inhibition; prolonged survival. [2, 15]Increased plasma GDF-15; upregulation of p21 and PUMA in tumors. jci.org
NeuroblastomaXenograft MiceDelayed tumor growth; improved survival. nih.govActivation of TP53 signaling. nih.gov
Malignant Pleural Mesothelioma (MPM)Xenograft MiceSignificant reduction in tumor growth. Differential sensitivity in models with CDKN2A loss.
Acute Myeloid Leukemia (AML)Xenograft & PDX MiceReduced tumor burden; improved survival (in combination). [4, 7]Activation of p53 downstream signaling. medchemexpress.com
LiposarcomaXenograft MiceTumor growth inhibition (57-67%); prolonged survival. Increased serum GDF-15 levels.
Intimal SarcomaPDX ModelsAntitumor activity observed. CDKN2A loss associated with response; acquired TP53 mutations linked to resistance.

Synergistic and Additive Effects with Other Agents in Preclinical Settings

The therapeutic potential of milademetan has been enhanced in preclinical settings through combination with other anti-cancer agents, demonstrating synergistic or additive effects across various cancer types.

A significant area of investigation has been in FLT3-ITD mutant acute myeloid leukemia (AML). Preclinical studies combining milademetan with the FLT3 inhibitor quizartinib (B1680412) showed a strong synergistic effect. aacrjournals.orgaacrjournals.orgashpublications.orgThis combination synergistically induced apoptosis in FLT3-ITD/TP53 WT AML cell lines, including those resistant to venetoclax (B612062). aacrjournals.orgnih.govIn corresponding AML xenograft and PDX models, the dual inhibition of MDM2 and FLT3 led to a greater reduction in tumor burden and a more significant improvement in survival compared to either agent alone. aacrjournals.orgnih.govThe mechanism underlying this synergy involves the concurrent suppression of FLT3 downstream signaling and the robust activation of the p53 pathway. aacrjournals.org In other AML preclinical models, combining milademetan with the hypomethylating agent 5-Azacitidine has also shown promising activity. ashpublications.orgThis strategy is based on the rationale of simultaneously reactivating p53-inducible genes while leveraging the cytotoxic and hypomethylating effects of azacitidine. ashpublications.org The principle of combining MDM2 inhibition with agents that target other cell survival pathways has been explored more broadly. In preclinical models of B-cell malignancies, MDM2 inhibitors have been effectively combined with BCL-2 inhibitors like venetoclax or navitoclax, resulting in synergistic apoptosis induction in AML models. e3s-conferences.orgSimilarly, a synergistic effect was noted when combining an MDM2 inhibitor with an anti-CD20 monoclonal antibody, obinutuzumab, in chronic lymphocytic leukemia models. e3s-conferences.orgFurthermore, studies in breast cancer models have suggested that combining an MDM2 inhibitor with conventional chemotherapy, such as doxorubicin, could be more effective than monotherapy treatment. researchgate.net

Table 2: Synergistic and Additive Effects of Milademetan in Preclinical CombinationsGenerated html

Investigation of Pharmacodynamic Markers in Animal Tissues

Pharmacodynamic studies in animal tissues have been crucial for confirming the mechanism of action of milademetan, demonstrating on-target engagement and downstream biological effects. Analysis of tumor tissue from xenograft models has provided direct evidence of p53 pathway activation following milademetan treatment.

In MKL-1 xenograft models of Merkel cell carcinoma, Western blot analysis of tumor lysates collected from mice treated with milademetan revealed a clear p53 response. nih.govresearchgate.netThis was characterized by a marked increase in the protein levels of p53 target genes, including the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA. nih.govresearchgate.netNotably, total p53 protein levels often remained stable, consistent with the mechanism of MDM2 inhibition preventing p53 degradation rather than increasing its transcription. researchgate.netA significant increase in the levels of cleaved PARP was also observed in these tumor tissues, providing a direct molecular marker of apoptosis induction. nih.govresearchgate.net In mesothelioma models sensitive to MDM2 inhibition, milademetan treatment led to an increase in p53 protein levels within the cancer cells, demonstrating target engagement and a p53-mediated mechanism. rainoncology.comSimilarly, in preclinical studies of AML, combination treatment with milademetan resulted in the activation of protein signaling downstream of p53, including an increase in PUMA, and a corresponding decrease in the expression of key pro-survival proteins such as p-ERK, p-AKT, and Mcl-1 within the leukemic cells. aacrjournals.orgnih.gov These tissue-based pharmacodynamic findings are complemented by systemic biomarker analysis. The measurement of macrophage inhibitory cytokine-1 (MIC-1), also known as GDF-15, in the serum or plasma of treated animals has been used as a surrogate marker for p53 activation in tumors. researchgate.netAn increase in circulating MIC-1/GDF-15 levels after milademetan administration indicates that the drug is engaging its target and activating the p53 pathway systemically.

Table 3: Pharmacodynamic Markers of Milademetan in Animal TissuesGenerated html

Table of Mentioned Compounds

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Mechanisms of Compound Resistance and Sensitivity

Acquired Resistance Mechanisms

Acquired resistance develops in initially sensitive tumors after a period of treatment. This is a significant clinical challenge and often involves the selection and expansion of cancer cell clones with new genetic or non-genetic alterations.

The most well-documented mechanism of acquired resistance to milademetan (B560421) and other MDM2 inhibitors is the acquisition of mutations in the TP53 gene. twistbioscience.comnih.govaacrjournals.orgaacrjournals.org

TP53 Mutations: Clinical studies have shown that patients who initially respond to milademetan can develop TP53 mutations during treatment. twistbioscience.comaacrjournals.orgaacrjournals.org These mutations are often located in the DNA-binding domain of p53, effectively inactivating its function as a transcription factor. aacrjournals.org The emergence of these mutant subclones can be monitored through sequential liquid biopsies, and their increasing allele frequency often correlates with disease progression. ascopubs.org

GeneType of MutationEffect on Protein FunctionClinical ObservationSource
TP53Loss-of-function mutations (often in DNA-binding domain)Inactivates p53 tumor suppressor activityDetected in sequential liquid biopsies of patients with acquired resistance to milademetan. twistbioscience.comaacrjournals.orgaacrjournals.org

While not yet specifically detailed for milademetan in the provided context, the overexpression of drug efflux pumps is a classic mechanism of acquired multidrug resistance. johnshopkins.edunih.gov

ATP-Binding Cassette (ABC) Transporters: These transporters, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), and ABCG2, are membrane proteins that can actively pump a wide range of structurally diverse drugs out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.gov The expression of these pumps can be upregulated in cancer cells following exposure to chemotherapy. It is plausible that prolonged treatment with milademetan could lead to the selection of cells with increased expression of one or more of these efflux pumps, although this has yet to be specifically demonstrated for this compound.

Cancer cells can develop resistance by activating signaling pathways that bypass the need for the pathway targeted by the drug.

Upregulation of Anti-Apoptotic Proteins: Even with a restored p53 response, resistance can emerge if downstream apoptotic signaling is blocked. For instance, studies with other MDM2 inhibitors have shown that a compensatory increase in the levels of anti-apoptotic proteins like BCL-XL and MDM4 can drive resistance. nih.gov This suggests that inhibiting MDM2 alone might not be sufficient for sustained responses if these bypass mechanisms are activated.

Activation of Parallel Survival Pathways: Cancer cells may upregulate parallel survival pathways to circumvent the pro-apoptotic effects of p53. This could involve the activation of receptor tyrosine kinases or other signaling cascades that promote cell growth and survival, effectively overriding the p53-mediated cell cycle arrest and apoptosis.

Strategies to Overcome Resistance in Preclinical Models

Resistance to targeted therapies like milademetan is a significant challenge in cancer treatment. mdpi.com Preclinical research has focused on developing strategies to overcome both intrinsic and acquired resistance to MDM2 inhibitors. These strategies primarily revolve around two key areas: combining milademetan with other anti-cancer agents and designing new, improved versions of the compound.

Combination Therapies with Mechanistically Distinct Agents

Combining milademetan with drugs that work through different mechanisms is a promising approach to enhance its anti-tumor effects and overcome resistance. nih.gov The goal of such combinations is to target multiple cancer-driving pathways simultaneously, making it more difficult for cancer cells to develop resistance. nih.gov

Preclinical and early clinical studies have explored combining MDM2 inhibitors with various classes of drugs:

Immunotherapy: The interaction between the p53 pathway, activated by milademetan, and the immune system has opened avenues for combination with immunotherapy. For instance, a clinical study is underway to evaluate the safety and efficacy of milademetan combined with atezolizumab, an immune checkpoint inhibitor that blocks the PD-L1 pathway. clinicaltrials.gov This combination is being tested in patients with advanced solid tumors characterized by the loss of the CDKN2A gene, a genetic alteration that can be associated with a poor response to milademetan alone. clinicaltrials.govtwistbioscience.comnih.gov

Targeted Therapies: Early preclinical studies have shown that inhibiting the MDM2-p53 interaction can be synergistic with inhibitors of other key signaling pathways, such as the MAPK and PI3K pathways. researchgate.net These pathways are often dysregulated in cancer and can contribute to cell survival and proliferation.

Targeting the Tumor Microenvironment: Strategies that target not only the cancer cells but also the surrounding tumor microenvironment (TME) may help to reduce drug resistance. mdpi.com For example, combining CSF-1R inhibitors, which target tumor-associated macrophages, with inhibitors of the PI3K pathway has demonstrated enhanced anti-cancer efficacy in animal models. mdpi.com

The following table summarizes some of the combination strategies being explored to overcome milademetan resistance.

Combination Agent ClassMechanism of ActionRationale for Combination with MilademetanPreclinical/Clinical Stage
Immune Checkpoint Inhibitors (e.g., Atezolizumab) Blocks PD-1/PD-L1 signaling to restore anti-tumor T-cell activity. mdpi.comTo enhance the immune response against tumor cells, particularly in tumors with specific genetic alterations like CDKN2A loss. clinicaltrials.govPhase 1b/2 Clinical Trial clinicaltrials.gov
MAPK/PI3K Pathway Inhibitors Inhibit key signaling pathways involved in cell growth and survival. researchgate.netTo create a synergistic anti-tumor effect by targeting multiple cancer dependencies simultaneously. researchgate.netPreclinical researchgate.net

Development of Next-Generation Compounds (Structure-Activity Relationship-focused)

The development of next-generation MDM2 inhibitors is an important strategy to overcome the limitations of current agents, including milademetan. This process is heavily reliant on understanding the structure-activity relationship (SAR) of the compound. nih.gov SAR studies aim to identify which parts of the chemical structure are crucial for its activity and how modifications to the structure can improve its properties. nih.govfrontiersin.org

The primary goals for developing next-generation compounds based on the milademetan scaffold include:

Increased Potency and Selectivity: Modifying the chemical structure to create a compound that binds more tightly and specifically to MDM2. nih.gov This could lead to greater efficacy at lower concentrations, potentially reducing side effects.

Overcoming Resistance Mutations: Designing new compounds that can effectively inhibit MDM2 even in the presence of mutations that cause resistance to milademetan, such as acquired TP53 mutations. twistbioscience.comresearchgate.net

Improved Pharmacokinetic Properties: Optimizing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties to ensure it reaches the tumor in sufficient concentrations and remains active for an appropriate duration. nih.gov

Reduced Toxicity: Altering the structure to minimize off-target effects, such as the hematologic toxicities commonly observed with MDM2 inhibitors. researchgate.netnih.gov

The process of designing these new compounds often involves advanced computational methods, such as deep generative models, which can predict the properties of novel molecules before they are synthesized. frontiersin.org This accelerates the discovery of candidates with improved profiles. For example, a derivative of an initial lead compound could be modified to enhance its binding affinity and selectivity for its target, while also improving its stability in the body. frontiersin.org While specific next-generation compounds derived from milademetan are not yet widely reported in preclinical literature, this remains an active area of research in the field of cancer therapeutics. nih.gov

Structure Activity Relationship Sar and Compound Optimization Studies

Identification of Key Pharmacophoric Features for Target Engagement

The interaction between p53 and MDM2 is characterized by a deep hydrophobic cleft on the surface of MDM2, into which specific amino acid residues of p53 insert themselves. The design of milademetan (B560421) and other inhibitors in its class is based on mimicking the key interactions of these p53 residues. The essential pharmacophore for this class of molecules is built to engage three critical hydrophobic pockets within the MDM2 binding cleft, which normally accommodate the p53 amino acids Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (B10760876) (Leu26). springermedizin.de

The core structure of inhibitors like milademetan, which belongs to the spiro-oxindole family, provides a rigid scaffold. springermedizin.demdpi.com This scaffold is precisely decorated with chemical groups positioned to project into these pockets, disrupting the native protein-protein interaction. The rational design of these molecules ensures that the key pharmacophoric elements align correctly for high-affinity binding.

Pharmacophoric FeatureCorresponding p53 ResidueMDM2 Pocket InteractionRole in Binding
Halogenated Aromatic RingPhe19A hydrophobic pocket in MDM2Mimics the interaction of the phenylalanine side chain, anchoring one end of the inhibitor.
Indole (B1671886) MoietyTrp23The central and deepest hydrophobic pocketEmulates the bulky tryptophan side chain, contributing significantly to binding affinity.
Alkyl or Cycloalkyl GroupLeu26A third hydrophobic pocketOccupies the leucine-binding pocket, completing the triad (B1167595) of key interactions.

This table illustrates the general pharmacophoric model for MDM2 inhibitors that mimic the key p53 residues.

Rational Design and Synthesis of Analogs for Enhanced Selectivity and Potency

The journey from a lead compound to a clinical candidate like milademetan involves extensive structure-activity relationship (SAR) studies. springermedizin.de This process of rational design involves the systematic synthesis of chemical analogs where specific parts of the molecule are modified to improve its properties. The goal is to enhance potency (the concentration required to inhibit the target), selectivity (binding to the target protein over other proteins), and pharmacokinetic properties (how the compound is absorbed, distributed, metabolized, and excreted).

For MDM2 inhibitors, this process often begins with a scaffold, such as a spiro-oxindole or a related structure, that correctly orients groups into the three key hydrophobic pockets. springermedizin.demdpi.com Researchers then synthesize numerous analogs by:

Modifying the halogen atoms on the aromatic rings to fine-tune electronic and steric interactions.

Altering the substituents on the indole or other heterocyclic rings to enhance binding affinity or improve solubility.

Varying the group that mimics the leucine residue to optimize the fit within its corresponding pocket.

This iterative cycle of design, synthesis, and biological testing allows for the identification of compounds with superior activity. For example, studies on related MDM2 inhibitors have shown that converting an initial lead compound into a more refined molecule can increase binding affinity by orders of magnitude. springermedizin.de Milademetan is the result of such an optimization process, leading to a highly potent and selective inhibitor. dana-farber.orgnih.gov

Compound Example (Illustrative)ModificationMDM2 Binding Activity (Kᵢ)
Lead Compound->10 µM
Analog AAddition of a chloro group1 µM
Analog BOptimization of the leucine-mimicking group100 nM
Optimized InhibitorMultiple refinements<1 nM

This table provides an illustrative example of how SAR studies can dramatically improve the potency of a lead compound in the development of MDM2 inhibitors, based on general findings in the field. springermedizin.de

Computational Approaches in Compound Design and Prediction of Interactions

Computational modeling is an indispensable tool in the rational design of modern therapeutics, including MDM2 inhibitors like milademetan. biorxiv.org Techniques such as molecular docking are used to simulate how a potential drug molecule fits into the binding site of its target protein. nih.govnih.gov These methods use scoring functions to estimate the binding free energy, allowing researchers to rank thousands of virtual compounds and prioritize the most promising candidates for synthesis and laboratory testing. biorxiv.org

For the MDM2 target, computational approaches are used to:

Screen large virtual libraries of compounds to identify novel scaffolds that could fit into the p53 binding pocket. biorxiv.org

Predict the binding pose of newly designed analogs, providing insight into how specific chemical modifications might enhance or disrupt the interaction with key residues. nih.gov

Optimize lead compounds by suggesting modifications that could improve binding affinity or selectivity.

Studies have shown that for MDM2 inhibitors, using a flexible receptor model in docking simulations can improve the accuracy of binding mode prediction. biorxiv.org Computational tools like AutoDock Vina, GOLD, and Glide are frequently employed in this field to guide the design process, making it more efficient and targeted. nih.gov This computational pre-screening is critical for refining structures before committing to the resource-intensive process of chemical synthesis. biorxiv.orgnih.gov

Stereochemical Considerations and Enantiomeric Purity in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor for the biological activity of many drugs. The spiro-oxindole scaffold common to many potent MDM2 inhibitors, including the class to which milademetan belongs, contains multiple stereocenters. mdpi.com This means the molecules can exist as different stereoisomers—compounds with the same chemical formula but different spatial arrangements.

The binding pocket of the MDM2 protein is a highly defined, chiral environment. As a result, only one enantiomer (one of a pair of mirror-image isomers) of an inhibitor typically fits correctly and exhibits high-affinity binding, while the other enantiomer may be significantly less active or completely inactive. The synthesis of these complex molecules, often through methods like [3+2] cycloaddition reactions, is designed to be highly stereoselective, producing predominantly the desired active isomer. mdpi.com

For this class of MDM2 antagonists, achieving a high degree of enantiomeric purity is essential for ensuring consistent biological activity. google.com Patent literature for related compounds specifies that the final active pharmaceutical ingredient should have a very high enantiomeric excess, often 97% or greater, to maximize the therapeutic effect. google.com This focus on stereochemical purity underscores the precision required to create an effective inhibitor that perfectly complements its biological target.

Advanced Methodologies in Milademetan Tosylate Research

High-Throughput Screening and Phenotypic Profiling

High-throughput screening (HTS) has been instrumental in the discovery and characterization of milademetan (B560421) and other MDM2 inhibitors. medchemexpress.comhaematologica.org These large-scale screening efforts assess the effects of thousands of compounds on cancer cell lines. In the context of milademetan, HTS is used to:

Identify sensitive cancer cell lines: By testing a broad panel of cancer cell lines, researchers can identify tumor types that are particularly susceptible to milademetan. For instance, a screen of 215 cancer cell lines helped to establish that cell lines with both CDKN2A loss and wild-type TP53 are highly sensitive to milademetan. ascopubs.org

Discover synergistic drug combinations: HTS can be used to screen for drugs that, when combined with milademetan, result in enhanced anti-cancer activity. haematologica.org

Elucidate mechanisms of resistance: By comparing the response of sensitive and resistant cell lines, researchers can gain insights into the molecular pathways that contribute to milademetan resistance.

Phenotypic profiling complements HTS by providing a more detailed picture of the cellular response to milademetan. This involves analyzing changes in cell morphology, proliferation, and other observable characteristics. For example, studies have shown that milademetan induces G1 cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type TP53. medchemexpress.com

A study involving a high-throughput drug screen on pediatric acute lymphoblastic leukemia (ALL) cells demonstrated that cells with a knockout of the TP53 gene were resistant to MDM2 inhibitors, including milademetan. haematologica.org

Proteomics and Metabolomics Approaches for Pathway Elucidation

Proteomics and metabolomics are powerful tools for understanding the complex signaling pathways affected by milademetan. These "omics" technologies provide a global view of the changes in protein and metabolite levels within a cell upon drug treatment.

Proteomics: Single-cell proteomic analysis has been used to study the effects of milademetan in acute myeloid leukemia (AML) patients. researchgate.netresearchgate.net This research revealed that treatment with milademetan, alone or in combination with other agents, leads to significant alterations in the proteomic profiles of leukemia cells. researchgate.netresearchgate.netelsevierpure.com Key findings from these studies include:

Disruption of survival pathways: Milademetan treatment was shown to disrupt critical survival pathways in leukemic cells. researchgate.netelsevierpure.comnih.gov

Reduction of key proteins: A significant reduction in the levels of anti-apoptotic proteins like MCL1 and the RNA-binding protein YTHDF2 was observed in responding patients, potentiating leukemic cell death. researchgate.netelsevierpure.comnih.gov

Identification of response biomarkers: The abundance of certain immune cells and specific proteomic signatures in leukemia cells were associated with treatment response. researchgate.netelsevierpure.comashpublications.org

A comprehensive single-cell proteomic analysis of AML patients treated with a combination therapy including milademetan revealed unique proteomic profiles and therapy-induced alterations. researchgate.net The study used UMAP dimension reduction to visualize the proteomic shift in myeloid cells after treatment. researchgate.net

Metabolomics: While specific metabolomics studies focused solely on milademetan are less prevalent in the provided results, this approach is crucial for understanding how milademetan affects cellular metabolism. By analyzing the changes in metabolites, researchers can identify metabolic vulnerabilities that could be exploited for therapeutic benefit.

Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM, NMR) for Target-Compound Complex Analysis

Structural biology techniques are essential for visualizing the interaction between milademetan and its target, the MDM2 protein, at an atomic level.

X-ray Crystallography: This technique has been fundamental in designing and optimizing MDM2 inhibitors. The crystal structure of the MDM2-p53 complex revealed key hydrophobic amino acid interactions that are crucial for binding. nih.gov This information has guided the development of potent inhibitors like milademetan that can effectively disrupt this interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique used to study protein-ligand interactions in solution. It can provide information about the binding affinity and the conformational changes that occur upon binding. NMR spectroscopy was used to determine the binding ability of MDM2 inhibitor precursors to HDM2, a human homolog of MDM2. nih.gov

These structural insights are critical for the rational design of next-generation inhibitors with improved potency and selectivity. acs.org

Advanced Imaging Techniques for Cellular and Tissue-Level Studies

Advanced imaging techniques are used to visualize the effects of milademetan on cancer cells and tumors in preclinical models and clinical studies.

Western Blot Analysis: This technique is routinely used to assess changes in protein levels. Studies have shown that milademetan treatment leads to an accumulation of p53 and an increase in its downstream targets, such as p21 and PUMA, in cancer cell lines. jci.orgnih.gov This indicates successful activation of the p53 pathway.

Immunohistochemistry (IHC): IHC is used to visualize the expression of specific proteins in tissue samples. It can be used to confirm the presence of MDM2 amplification in tumors, a potential biomarker for milademetan sensitivity. aacrjournals.org

In Vivo Imaging: In preclinical studies using mouse xenograft models, imaging techniques are used to monitor tumor growth and assess the anti-tumor activity of milademetan. jci.orgnih.gov These studies have demonstrated that milademetan can significantly inhibit tumor growth in various cancer models. jci.orgnih.gov

A study on Merkel cell carcinoma (MCC) used Western blot analysis to show that milademetan treatment increased the levels of p21 and PUMA, and induced cleaved PARP, indicating an apoptotic response. jci.org

Gene Editing Technologies (e.g., CRISPR/Cas9) for Target Validation and Resistance Modeling

Gene editing technologies, particularly CRISPR/Cas9, have become indispensable tools in milademetan research.

Target Validation: CRISPR/Cas9 has been used to knock out the TP53 gene in cancer cell lines. nih.gov These TP53-knockout cells were found to be resistant to milademetan, confirming that the drug's activity is dependent on the presence of wild-type p53. nih.gov Similarly, CRISPR/Cas9-mediated knockdown of MDM2 was shown to block the activity of an MDM2 inhibitor, further validating MDM2 as the target. researchgate.net

Resistance Modeling: Researchers can use CRISPR/Cas9 to introduce specific mutations into cancer cells to study how they affect drug sensitivity. This allows for the creation of models that mimic clinical resistance. For example, acquired mutations in TP53 have been identified as a potential resistance mechanism to milademetan. aacrjournals.orgtwistbioscience.com CRISPR-based screens can also be used to identify genes that, when knocked out, confer resistance to milademetan, providing insights into novel resistance pathways. aacrjournals.org

In a study on Merkel cell carcinoma, CRISPR/Cas9 was used to generate p53-knockout cell lines, which were then shown to be resistant to milademetan, demonstrating the p53-dependence of the drug. nih.gov

Future Directions and Unexplored Research Avenues

Identification of Novel Off-Targets and Their Biological Implications (mechanistic focus)

While milademetan (B560421) is recognized as a selective inhibitor of the MDM2-p53 interaction, a comprehensive understanding of its full target profile remains a crucial area for future research. nih.govnih.gov The identification of novel, secondary "off-targets" is essential, as these interactions could have significant biological and clinical implications, contributing to either therapeutic efficacy or unforeseen toxicities.

Future mechanistic studies should employ advanced, unbiased screening techniques, such as chemical proteomics and thermal proteome profiling, in relevant preclinical models. These approaches can identify direct binding partners of milademetan across the entire proteome. Once potential off-targets are identified, subsequent biological validation is necessary to determine their functional relevance. This would involve assessing the impact of these interactions on cellular signaling pathways, cell viability, and apoptosis, independent of the p53 axis. Uncovering such mechanisms could reveal new therapeutic opportunities or explain certain clinical phenomena, ultimately leading to more effective and safer use of the compound.

Investigation of Milademetan (tosylate)'s Role in Epigenetic Modulation

Emerging evidence suggests that milademetan's biological activity may extend beyond the MDM2-p53 axis to include the realm of epigenetics. One report categorizes milademetan as a small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2). ontosight.ai EZH2 is a critical histone methyltransferase that silences gene expression by methylating histone H3 on lysine (B10760008) 27 (H3K27). ontosight.ai Inhibition of EZH2 by milademetan would lead to decreased H3K27 methylation, resulting in the reactivation of silenced tumor suppressor genes. ontosight.ai This proposed dual mechanism—simultaneously reactivating p53 and reversing epigenetic silencing—represents a powerful avenue for future investigation.

The context of this epigenetic role is supported by the molecular landscape of cancers where milademetan has been studied. For example, liposarcomas can exhibit epigenetic alterations, including the hypermethylation of histone marks that lead to changes in the expression of cell cycle regulators and tumor suppressors. mdpi.com Furthermore, in Merkel cell carcinoma, viral oncoproteins can recruit chromatin-modifying complexes to drive oncogenesis, highlighting the importance of epigenetic regulation in this disease. nih.gov Milademetan is also listed among drugs that interfere with chromatin regulation, suggesting its recognized potential in this area. mdpi.com

Exploration of Compound Repurposing Opportunities Based on Mechanistic Insights

Drug repurposing, the strategy of identifying new uses for existing drugs, offers a time- and cost-effective approach to expanding therapeutic options. repo4.eu For milademetan, whose primary mechanism is the reactivation of wild-type p53, significant opportunities exist to repurpose it for cancers beyond its initial focus on liposarcoma. aacrjournals.orgyoutube.com This strategy relies on a deep understanding of the drug's mechanism and the genetic vulnerabilities of different tumor types.

The most direct repurposing strategy involves identifying cancers that, like liposarcoma, are dependent on MDM2 for the suppression of wild-type p53. nih.gov This is the principle behind the Phase 2 MANTRA-2 basket trial, which evaluates milademetan in a variety of solid tumors selected specifically for the presence of MDM2 gene amplification and wild-type TP53. aacrjournals.orgascopubs.org This tumor-agnostic approach, based on a shared molecular signature rather than tissue of origin, is a prime example of mechanism-based repurposing. rainoncology.com

Further research has provided the rationale for exploring milademetan in other specific cancers. For example, non-clinical data have validated the MDM2/p53 axis as a therapeutic vulnerability in malignant pleural mesothelioma (MPM), a cancer characterized by a low TP53 mutation rate and a high rate of CDKN2A loss. rainoncology.com Similarly, its potential is recognized in drug repurposing compound libraries for various research applications. medchemexpress.com Future efforts should leverage large-scale genomic databases to identify additional cancer types with a high prevalence of MDM2 amplification and wild-type TP53. ascopubs.org Mechanistic studies exploring the interplay between p53 reactivation and other common cancer pathways could also unveil novel contexts where milademetan may be effective, either alone or in combination.

Development of Predictive Biomarkers for Response and Resistance in Preclinical Models

The successful clinical implementation of milademetan hinges on the ability to accurately select patients who are most likely to benefit and to understand the mechanisms that drive resistance. Preclinical and early clinical studies have begun to identify a set of predictive biomarkers for both sensitivity and resistance. ega-archive.org

Biomarkers of Response: The primary biomarkers for predicting response to milademetan are directly linked to its mechanism of action. A wild-type TP53 status is essential, as the drug functions by restoring p53 activity. aacrjournals.orgresearchgate.net The most established biomarker for sensitivity is the amplification of the MDM2 gene. ega-archive.orgnih.gov Preclinical models and clinical trials have demonstrated a strong correlation between MDM2 amplification and anti-tumor activity. aacrjournals.orgresearchgate.net Specifically, an MDM2 copy number of 12 or greater has been used as a threshold for patient selection in clinical trials. aacrjournals.orgascopubs.org

Exploratory studies in specific cancer types have revealed other potential positive predictors. In a trial involving patients with intimal sarcoma, anti-tumor activity was found to correlate with the amplification of TWIST1. ega-archive.orgtwistbioscience.comnih.gov Conversely, the loss of CDKN2A was negatively correlated with response in the same study. ega-archive.orgtwistbioscience.comnih.gov However, in malignant pleural mesothelioma models, CDKN2A loss combined with wild-type p53 appeared to confer sensitivity, indicating that the predictive value of some biomarkers may be context-dependent. rainoncology.com

Biomarkers of Resistance: The most clearly identified mechanism of acquired resistance to milademetan is the development of mutations in the TP53 gene. ega-archive.orgnih.gov Sequential analysis of cell-free DNA (liquid biopsies) in patients with intimal sarcoma showed that new TP53 mutations emerged at the time of disease progression, which would render the drug's p53-reactivating mechanism ineffective. ega-archive.orgtwistbioscience.comnih.gov In some cases, these resistance-conferring TP53 mutations were detectable at very low frequencies even before treatment began. nih.gov

Future research must focus on validating these biomarkers in larger, more diverse preclinical model systems, including patient-derived xenografts and organoids. aacrjournals.orgresearchgate.net This will be critical for refining patient selection criteria and for developing strategies to overcome or circumvent resistance, such as through combination therapies.

Biomarker TypeGene/AlterationImplicationAssociated Cancer Type(s)Citations
Response MDM2 AmplificationPredicts sensitivityDedifferentiated Liposarcoma, various solid tumors aacrjournals.orgega-archive.orgascopubs.orgresearchgate.net
Response Wild-Type TP53Prerequisite for activityAll targeted tumors aacrjournals.orgega-archive.orgnih.govresearchgate.net
Response TWIST1 AmplificationCorrelates with anti-tumor activityIntimal Sarcoma ega-archive.orgtwistbioscience.comnih.gov
Resistance CDKN2A LossNegatively correlates with activityIntimal Sarcoma ega-archive.orgtwistbioscience.comnih.gov
Resistance Acquired TP53 MutationMechanism of acquired resistanceIntimal Sarcoma, Myeloid Malignancies ega-archive.orgtwistbioscience.comnih.govnih.gov

Integration with Systems Biology and Network Pharmacology Approaches

To build a truly comprehensive understanding of milademetan's effects, future research should integrate systems biology and network pharmacology approaches. nih.govfrontiersin.org Rather than studying the drug's effect on a single linear pathway, these computational methods analyze the complex network of interactions between the drug, its targets (both on- and off-target), and the broader landscape of cellular proteins and genes. nih.govfrontiersin.org

A network pharmacology analysis for milademetan would begin by constructing a comprehensive interaction map. This would involve integrating data on known targets (MDM2), validated secondary targets (e.g., EZH2), and potential new targets identified through proteomic screening. ontosight.ai This drug-target network would then be overlaid with protein-protein interaction networks and disease-specific gene expression data.

By analyzing the topology of this integrated network, researchers can:

Predict Novel Indications: Identify diseases whose molecular networks are significantly perturbed by milademetan's predicted targets, suggesting new repurposing opportunities. nih.gov

Identify Rational Combination Therapies: Pinpoint nodes or pathways that could be co-targeted to produce synergistic effects or overcome resistance.

Elucidate Mechanisms of Action: Move beyond the primary target to understand how milademetan modulates entire biological systems and pathways. frontiersin.org

This holistic, network-based view can generate powerful new hypotheses that can then be tested experimentally. Integrating computational predictions with preclinical validation will be key to unlocking the full therapeutic potential of milademetan, optimizing its use, and paving the way for next-generation precision oncology strategies.

Q & A

Q. How is the specificity of Milademetan's inhibition of the MDM2-p53 interaction validated in preclinical studies?

To confirm target specificity, researchers use TP53 wild-type (WT) cell lines and murine models to demonstrate dose-dependent p53 stabilization via Western blotting. Negative controls include TP53-mutant cell lines, which show no p53 upregulation upon treatment. Competitive binding assays (e.g., surface plasmon resonance) and co-crystallization studies further validate direct MDM2 binding .

Q. What biomarkers are recommended for assessing Milademetan's efficacy in acute myeloid leukemia (AML) models?

Key biomarkers include:

  • p53 activation : Measured via mRNA/protein levels of p53 targets (e.g., PUMA, BAX) using qRT-PCR or flow cytometry.
  • Cell cycle arrest : Flow cytometry for G1-phase accumulation (CDK4/6 inhibition) .
  • Apoptotic markers : Caspase-3/7 activation and Annexin V staining . In vivo studies often pair these with tumor volume reduction metrics in xenograft models .

Q. How do researchers address conflicting data on Milademetan's cytotoxicity in TP53-mutant versus WT cells?

Contradictions are resolved by:

  • Stratifying cell lines : Confirming TP53 status via sequencing.
  • Dose-response curves : Differentiating on-target effects (WT-specific) from off-target toxicity (observed in both WT/mutant).
  • Knockdown/overexpression models : Silencing MDM2 in mutant cells to isolate p53-independent mechanisms .

Advanced Research Questions

Q. What methodologies optimize synergistic dosing of Milademetan with FLT3 inhibitors (e.g., quizartinib) in FLT3-ITD/TP53 WT AML?

Preclinical studies use the Chou-Talalay combination index (CI) method. For example:

  • Fixed-ratio dosing : Administer quizartinib (10–100 nM) and Milademetan (0.1–1 µM) to FLT3-ITD AML cell lines.
  • Synergy validation : CI < 1 indicates synergy; apoptotic effects are quantified via BH3 profiling and mitochondrial depolarization assays. Phase I trials employ adaptive dose escalation to minimize overlapping toxicities (e.g., myelosuppression) .

Q. How can resistance mechanisms to Milademetan be systematically investigated in solid tumor models?

Resistance profiling involves:

  • Long-term exposure assays : Culturing cells with incremental Milademetan doses (0.1–10 µM) over 6–12 months.
  • Genomic sequencing : Identifying mutations in MDM2/p53 or compensatory pathways (e.g., MDM4 overexpression).
  • Functional screens : CRISPR-Cas9 libraries targeting ubiquitin ligases (e.g., E3 ligases) to uncover bypass mechanisms .

Q. What experimental designs improve the translational relevance of Milademetan studies in patient-derived xenograft (PDX) models?

Best practices include:

  • Heterogeneous PDX cohorts : Using ≥10 models per cohort to mimic clinical diversity.
  • Pharmacodynamic endpoints : Serial biopsies to assess p53 activation and MDM2 occupancy.
  • Co-clinical trials : Parallel dosing in PDX models and phase I patients to validate biomarkers .

Methodological Considerations

Q. What statistical approaches are critical for analyzing Milademetan's dose-dependent effects on senescence versus apoptosis?

Researchers use:

  • Multivariate regression : To distinguish senescence-associated β-galactosidase (SA-β-gal) activity from apoptosis (cleaved PARP).
  • Time-lapse imaging : Tracking single-cell fates over 72 hours post-treatment.
  • Pathway enrichment analysis : RNA-seq data to identify senescence- or apoptosis-specific gene signatures .

Q. How should researchers validate Milademetan's pharmacokinetic (PK) parameters in murine models to inform clinical dosing?

Key steps:

  • LC-MS/MS quantification : Plasma/tissue concentrations after oral administration.
  • Compartmental modeling : Estimating absorption (Ka), clearance (Cl), and volume of distribution (Vd).
  • Interspecies scaling : Allometric adjustments (e.g., body surface area) to predict human-equivalent doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.